

Technical Guide: Physicochemical Properties of Methyl 1-methylpyrrole-2-carboxylate

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Compound of Interest

Compound Name: **Methyl 1-methylpyrrole-2-carboxylate**

Cat. No.: **B1267042**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the solubility and stability of **Methyl 1-methylpyrrole-2-carboxylate**. A comprehensive literature search revealed a significant lack of specific quantitative data for this compound. The information presented herein is based on available data for structurally related compounds and established scientific methodologies for determining these properties. All data for related compounds should be considered as estimations, and experimental verification for **Methyl 1-methylpyrrole-2-carboxylate** is strongly recommended.

Introduction

Methyl 1-methylpyrrole-2-carboxylate ($C_7H_9NO_2$) is a heterocyclic ester of interest in organic synthesis and pharmaceutical development.^[1] A thorough understanding of its solubility and stability is critical for its application in drug discovery, formulation, and manufacturing. This guide provides a summary of available data for related compounds and outlines detailed experimental protocols for the determination of these key physicochemical parameters for **Methyl 1-methylpyrrole-2-carboxylate**.

Physicochemical Properties

While specific data for **Methyl 1-methylpyrrole-2-carboxylate** is not readily available in the public domain, the properties of the closely related compound, Methyl pyrrole-2-carboxylate,

can offer some initial insights.

Table 1: Physicochemical Data for Related Pyrrole Compounds

Property	Methyl pyrrole-2-carboxylate	1-Methyl-2-pyrrolecarboxylic acid
Molecular Formula	C ₆ H ₇ NO ₂ [2]	C ₆ H ₇ NO ₂ [3]
Molecular Weight	125.13 g/mol [2]	125.13 g/mol
Melting Point	74-78 °C [2] [4]	136-138 °C
Boiling Point	104-105 °C at 9 Torr [4]	Not available
Water Solubility	Soluble [2] [4]	No data available [3]
Organic Solvent Solubility	Slightly soluble in Chloroform and DMSO [4]	Soluble in ethanol and ether [4]
Stability	Not specified	Stable under recommended storage conditions [3]

Experimental Protocols

To address the gap in available data, the following sections detail standard experimental protocols for determining the solubility and stability of **Methyl 1-methylpyrrole-2-carboxylate**.

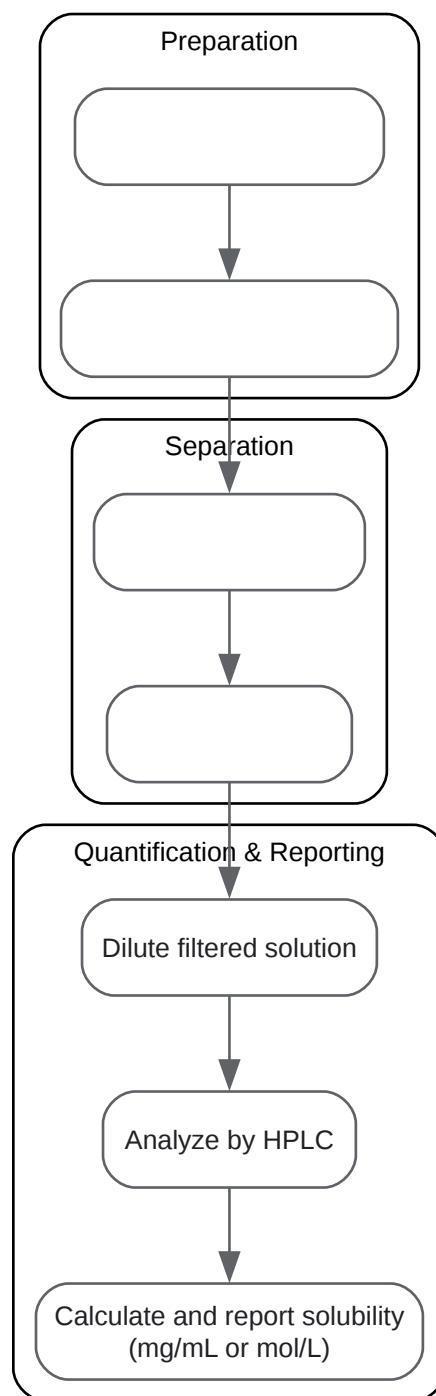
Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **Methyl 1-methylpyrrole-2-carboxylate** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

- Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Cease agitation and allow the suspension to settle at the constant temperature, permitting the undissolved solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
 - Determine the concentration of **Methyl 1-methylpyrrole-2-carboxylate** in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - Calculate the original solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.



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Shake-Flask Solubility Determination Workflow

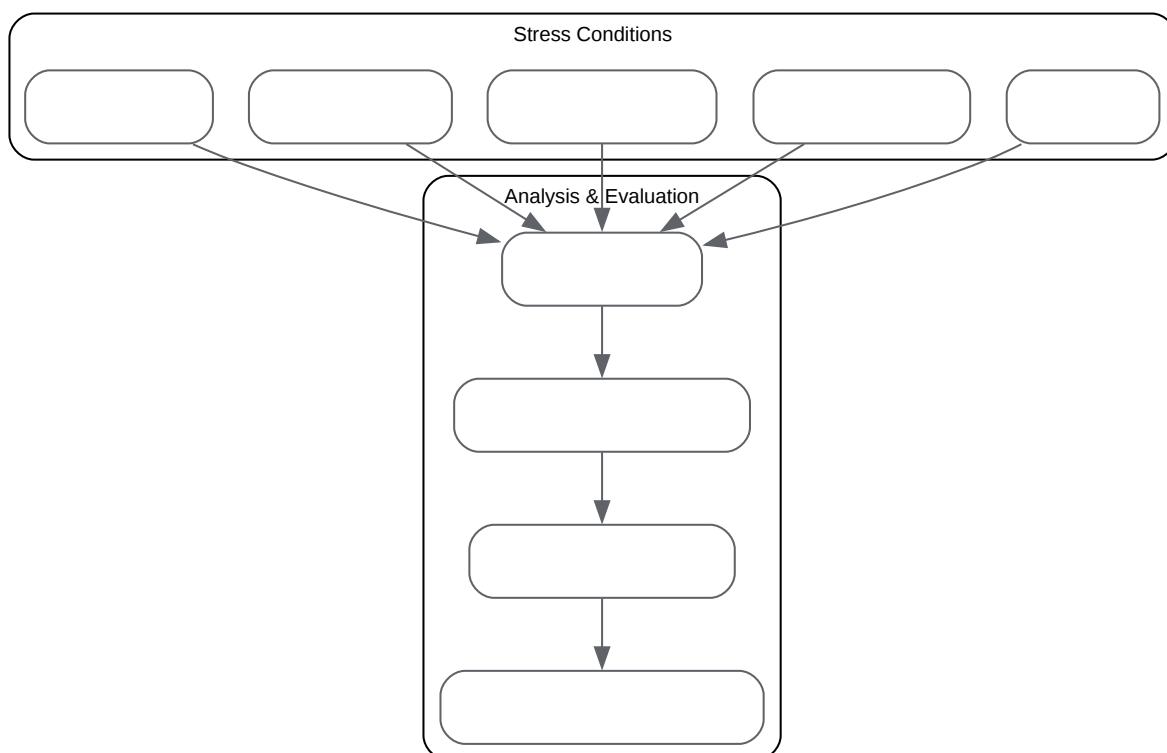
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

- Sample Preparation:
 - Prepare solutions of **Methyl 1-methylpyrrole-2-carboxylate** in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).
- Stress Conditions:
 - Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and maintain at a controlled temperature (e.g., 60 °C).
 - Alkaline Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and maintain at a controlled temperature.
 - Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).
 - Photostability: Expose a solid sample and a solution sample to light of a specified wavelength and intensity, following ICH Q1B guidelines.
- Time Points:
 - Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition. Neutralize the acid- and base-stressed samples before analysis.
- Analysis:
 - Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

- Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradants. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
- Data Evaluation:
 - Quantify the amount of remaining **Methyl 1-methylpyrrole-2-carboxylate** at each time point.
 - Calculate the degradation rate and identify the degradation pathways under each stress condition.



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Forced Degradation Study Workflow

Conclusion

The successful application of **Methyl 1-methylpyrrole-2-carboxylate** in research and development necessitates a clear understanding of its solubility and stability profiles. While direct experimental data is currently lacking in publicly accessible literature, this guide provides the necessary framework for researchers to generate this critical information. The outlined protocols for solubility determination and stability assessment are robust, widely accepted, and will yield the high-quality data required for informed decision-making in drug development and other scientific endeavors. It is imperative that these experimental evaluations are conducted to ensure the effective and reliable use of this compound.

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